Tetrabutylammonium sorbate
Description
Tetrabutylammonium sorbate is a quaternary ammonium salt comprising a tetrabutylammonium cation [(C₄H₉)₄N⁺] and a sorbate anion (C₆H₇O₂⁻, the conjugate base of sorbic acid). Tetrabutylammonium salts are widely utilized as phase-transfer catalysts, electrolytes, and reagents in organic synthesis, while sorbate salts (e.g., potassium sorbate) are known for their preservative and antimicrobial properties .
Properties
CAS No. |
72138-89-7 |
|---|---|
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C6H8O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-5-6(7)8/h5-16H2,1-4H3;2-5H,1H3,(H,7,8)/q+1;/p-1/b;3-2+,5-4+ |
InChI Key |
VHJSQMGGVCPDRF-PLKIVWSFSA-M |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C/C=C/C=C/C(=O)[O-] |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC=CC=CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium sorbate can be synthesized through a metathesis reaction between tetrabutylammonium bromide and potassium sorbate. The reaction typically occurs in an aqueous medium, where the tetrabutylammonium cation exchanges its bromide anion for the sorbate anion. The reaction conditions include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale metathesis reactions. The process begins with the preparation of tetrabutylammonium bromide and potassium sorbate in separate reactors. These solutions are then combined in a reaction vessel, where the metathesis reaction occurs. The resulting this compound is then purified through filtration and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium sorbate undergoes various chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form sorbic acid derivatives.
Reduction: The sorbate anion can be reduced to form saturated compounds.
Substitution: The tetrabutylammonium cation can participate in substitution reactions, where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in organic solvents at elevated temperatures.
Major Products
Oxidation: Sorbic acid derivatives with various functional groups.
Reduction: Saturated sorbate compounds.
Substitution: Tetrabutylammonium salts with different anions or functional groups.
Scientific Research Applications
Tetrabutylammonium sorbate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The sorbate anion’s antimicrobial properties make it useful in studying microbial inhibition and preservation.
Medicine: Research into its potential as a preservative in pharmaceuticals and its effects on microbial growth.
Industry: Employed in the production of various chemicals and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of tetrabutylammonium sorbate involves the interaction of the sorbate anion with microbial cell membranes, disrupting their integrity and inhibiting growth. The tetrabutylammonium cation enhances the solubility and stability of the compound, allowing it to effectively penetrate and act on target cells. The molecular targets include membrane proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Table 1: Properties of Tetrabutylammonium Salts
Key Findings :
- Anion Influence : Halide-based salts (TBAB, TBAC) are widely used in energy storage but face environmental drawbacks due to halide ions. In contrast, carboxylate anions (sorbate, benzoate) may offer improved biodegradability and reduced toxicity .
- Thermal Stability : Tetrabutylammonium hydrates with carboxylate anions, such as TBPOx (tetrabutylphosphonium oxalate), exhibit higher environmental compatibility compared to halide counterparts, suggesting similar advantages for sorbate derivatives .
- Applications : While TBAB and TBAC dominate in catalysis and energy storage, carboxylate salts like this compound could find niche roles in pharmaceutical encapsulation or green chemistry due to their biocompatible anions .
Comparison with Other Sorbate Salts
Sorbate salts vary widely in cation choice, affecting solubility, stability, and industrial applicability:
Table 2: Sorbate Salts Comparison
Key Findings :
- Cation Impact : Potassium and sodium sorbates are water-soluble and GRAS (Generally Recognized as Safe), making them ideal for food preservation. In contrast, this compound’s larger, hydrophobic cation likely reduces water solubility, limiting food applications but enabling organic-phase reactions .
- Toxicity: Quaternary ammonium compounds (e.g., tetrabutylammonium) are associated with higher toxicity compared to alkali metal cations, necessitating careful handling in non-food applications .
- Intercalation Potential: Potassium sorbate can be immobilized in layered double hydroxides (LDHs) for controlled release, a property that this compound might share due to its anionic sorbate moiety .
Sorption Characteristics and Environmental Impact
Sorption behavior is critical for environmental and pharmaceutical applications:
Table 3: Sorption Properties of Related Compounds
Key Findings :
- Cation Effects : Quaternary ammonium cations enhance sorption via hydrophobic interactions but may persist in environments. Sorbate anions, however, promote biodegradability .
- Competitive Sorption: Tetrabutylammonium salts with nonpolar groups (e.g., benzyl) show reduced sorption capacity compared to methyl or ethyl variants, suggesting that sorbate’s conjugated double bonds may improve sorbent affinity .
- Evaporation Dynamics: Physical sorption dominates for carboxylates, as seen in ethanol and n-heptane systems, which may apply to this compound in environmental remediation .
Q & A
Basic Questions
Q. What are the optimal synthesis methods for Tetrabutylammonium sorbate, and how can purity be validated?
- Methodology : Synthesis typically involves ion-exchange reactions between tetrabutylammonium bromide (or hydroxide) and potassium sorbate. For example, equimolar solutions of tetrabutylammonium hydroxide and sorbic acid can be mixed under controlled pH (~7–8) to precipitate the salt.
- Purity Validation : Use nuclear magnetic resonance (NMR) to confirm the absence of unreacted precursors. High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30) can quantify impurities. Conduct elemental analysis (C, H, N) to verify stoichiometry .
Q. What spectroscopic techniques are effective for characterizing this compound’s structure?
- Approach :
- FTIR : Identify characteristic peaks for the tetrabutylammonium cation (C-H stretches at 2800–3000 cm⁻¹) and sorbate anion (conjugated carbonyl at ~1650 cm⁻¹).
- NMR : ¹H NMR in D₂O or DMSO-d₆ will show distinct signals for butyl chains (δ 0.8–1.6 ppm) and sorbate’s alkene protons (δ 5.5–6.5 ppm).
- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak ([C₄H₉]₄N⁺·C₆H₇O₂⁻, exact mass ~357.5 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.
- Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite).
- First Aid : For skin contact, wash with soap/water for 15 minutes. If ingested, rinse mouth and seek medical attention (do not induce vomiting) .
Advanced Research Questions
Q. How does the sorbate counterion influence the physicochemical properties of tetrabutylammonium-based ionic liquids (ILs)?
- Experimental Design : Compare conductivity, viscosity, and thermal stability of ILs with sorbate vs. other anions (e.g., bromide, hexafluorophosphate). Use differential scanning calorimetry (DSC) to measure melting points and thermogravimetric analysis (TGA) for decomposition temperatures.
- Insight : Sorbate’s conjugated double bonds may enhance π-π interactions, reducing ionic mobility and increasing viscosity. Data contradictions (e.g., unexpected conductivity trends) should be analyzed using molecular dynamics simulations .
Q. How to resolve contradictions in sorption efficiency data between batch and column studies involving this compound?
- Analysis Framework :
- Batch vs. Column : Batch tests often overestimate efficiency due to unrestricted diffusion. In column studies, factors like flow rate and bed compaction limit sorbate access.
- Modeling : Apply the Bohart-Adams model for dynamic systems and compare with pseudo-second-order kinetics (batch). Adjust for intraparticle diffusion using the Weber-Morris model (slope of q vs. √t plots) .
- Key Parameters :
| Parameter | Batch Range | Column Range |
|---|---|---|
| Temperature | 25–45°C | 20–40°C |
| Sorbate Conc. | 0.1–2.0 mM | 0.05–1.5 mM |
| Contact Time | 10–120 min | 5–60 min |
Q. What mechanistic insights explain sorbate-induced epigenetic modifications in cellular models?
- Methodology : Expose cell lines (e.g., HepG2) to this compound (0.1–10 mM) for 24–72 hours. Assess:
- Genotoxicity : Comet assay for DNA damage.
- Gene Expression : RNA-seq to identify dysregulated pathways (e.g., fatty acid oxidation).
- Epigenetics : Chromatin immunoprecipitation (ChIP) for histone acetylation changes.
- Contradictions : While earlier studies reported low cytotoxicity, recent data suggest dose-dependent genotoxicity. Reconcile by testing metabolites (e.g., sorbyl-CoA) using LC-MS .
Q. How to optimize experimental designs for this compound as a phase-transfer catalyst (PTC)?
- Response Surface Methodology (RSM) :
- Variables : Catalyst concentration (0.1–1.0 mol%), temperature (30–70°C), reaction time (1–6 hours).
- Response : Yield (%) monitored via GC-MS.
- Statistical Analysis : Central composite design (CCD) to identify interactions. For example, a quadratic model may reveal that temperature and catalyst load synergistically enhance yield .
Q. How to model intraparticle diffusion limitations in sorbate-based adsorption systems?
- Model Selection : Use the dual-site Langmuir model if surface heterogeneity is observed. For homogeneous systems, the intraparticle diffusion model (qt = k·t⁰.⁵ + C) quantifies boundary layer vs. pore diffusion.
- Validation : Compare experimental qₑ (equilibrium adsorption) with theoretical values derived from sorbate diffusivity (Dₑ ≈ 10⁻¹⁰ m²/s for organic anions) .
Notes on Data Interpretation
- Contradictions in Sorption Data : Discrepancies between models (e.g., BDST vs. Thomas for column studies) often arise from assumptions about reversibility or saturation. Validate with isotherm studies (Langmuir/Freundlich) .
- Toxicity Thresholds : EC₅₀ values for sorbate in aquatic models vary widely (1–10 mM). Use species-specific assays (e.g., Daphnia magna) and account for matrix effects (e.g., salinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
